
2-(2-Fluorophenyl)-1-iodopropan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-1-iodopropan-2-ol is an organic compound that features both fluorine and iodine atoms attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-1-iodopropan-2-ol typically involves the introduction of the fluorine and iodine atoms onto the phenyl ring through a series of organic reactions. One common method involves the use of a fluorinated benzene derivative, which undergoes iodination under specific conditions to introduce the iodine atom. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-1-iodopropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the iodine atom, forming a fluorinated phenyl derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used to replace the iodine atom.
Major Products Formed
Oxidation: Formation of 2-(2-Fluorophenyl)-1-iodopropanone.
Reduction: Formation of 2-(2-Fluorophenyl)propan-2-ol.
Substitution: Formation of 2-(2-Fluorophenyl)-1-azidopropan-2-ol or 2-(2-Fluorophenyl)-1-cyanopropan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-1-iodopropan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-1-iodopropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom can also play a role in facilitating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorophenylpropan-2-ol: Lacks the iodine atom, which may result in different reactivity and biological activity.
2-Iodophenylpropan-2-ol: Lacks the fluorine atom, which can affect its binding affinity and selectivity.
2-(2-Chlorophenyl)-1-iodopropan-2-ol: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical properties
Uniqueness
2-(2-Fluorophenyl)-1-iodopropan-2-ol is unique due to the presence of both fluorine and iodine atoms, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H10FIO |
|---|---|
Molekulargewicht |
280.08 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-1-iodopropan-2-ol |
InChI |
InChI=1S/C9H10FIO/c1-9(12,6-11)7-4-2-3-5-8(7)10/h2-5,12H,6H2,1H3 |
InChI-Schlüssel |
JTUFPZAHFRHBEW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CI)(C1=CC=CC=C1F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


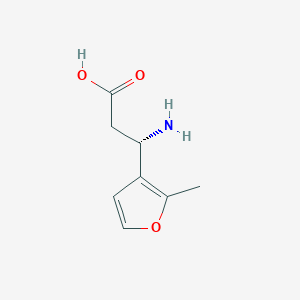
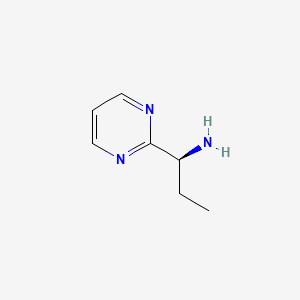
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
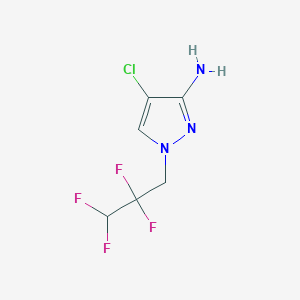
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)
![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
amine](/img/structure/B13315755.png)
amine](/img/structure/B13315760.png)
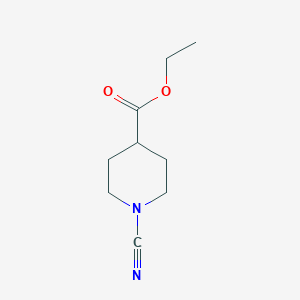
![Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate](/img/structure/B13315779.png)

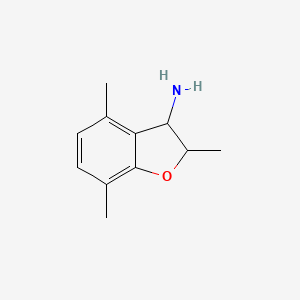
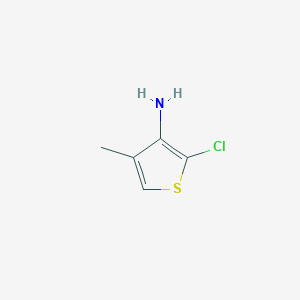
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)
